6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 7-methylbenzo[c][1,2]oxaborol-1(3H)-ol with an amine source to introduce the amino group at the 6-position. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the amino group .
Scientific Research Applications
6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in these interactions, often forming stable complexes with enzyme residues .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another oxaborole compound used as a topical treatment for skin conditions like eczema.
Tavaborole: An antifungal agent used to treat toenail fungus.
AN2728: A boron-containing compound with anti-inflammatory properties.
Uniqueness
6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern and the presence of both an amino group and a methyl group on the oxaborole ring.
Properties
Molecular Formula |
C8H10BNO2 |
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Molecular Weight |
162.98 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C8H10BNO2/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,11H,4,10H2,1H3 |
InChI Key |
UOLASCMBPBIMRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)N)O |
Origin of Product |
United States |
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